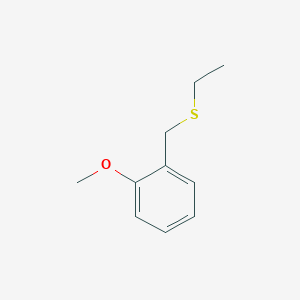

Ethyl 2-methoxybenzyl sulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-methoxybenzyl sulfide is a sulfur-containing organic compound that is part of a broader class of sulfides with potential applications in various fields, including pharmaceuticals, materials science, and synthetic chemistry. While the provided papers do not directly discuss Ethyl 2-methoxybenzyl sulfide, they do provide insights into related compounds and their synthesis, properties, and applications, which can be informative for a comprehensive analysis of Ethyl 2-methoxybenzyl sulfide.

Synthesis Analysis

The synthesis of sulfide compounds can be achieved through various methods. For instance, the study on alkyl 2-methoxybutyl sulfides describes a synthesis method involving the reaction of 1-alkylthio-2-butanols with iodomethane in the presence of sodium hydride in tetrahydrofuran . This method, which involves refluxing the reactants for several hours, could potentially be adapted for the synthesis of Ethyl 2-methoxybenzyl sulfide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfide compounds is crucial for their chemical behavior and potential applications. The first paper discusses the synthesis of a sulfonamide Schiff base and its coordination with metals to form complexes with interesting supramolecular architectures . Although this paper does not directly relate to Ethyl 2-methoxybenzyl sulfide, it highlights the importance of molecular structure in determining the properties of sulfide-containing compounds.

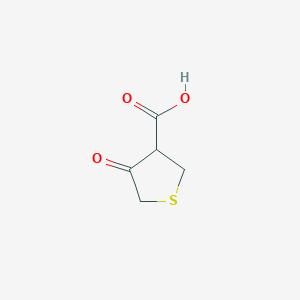

Chemical Reactions Analysis

Sulfide compounds can undergo various chemical reactions, including oxidation and nucleophilic substitution. The third paper describes the anodic oxidation of a phenyl sulfide derivative and its subsequent reaction with carbon nucleophiles . This demonstrates the reactivity of sulfide compounds and suggests that Ethyl 2-methoxybenzyl sulfide could also participate in similar reactions, which could be useful for its functionalization or incorporation into more complex molecules.

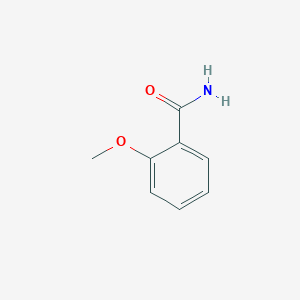

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfide compounds, such as their aroma, are significant for their practical applications. The second paper reports that alkyl 2-methoxybutyl sulfides possess distinct aromas, which could be relevant for the flavor and fragrance industry . While the specific properties of Ethyl 2-methoxybenzyl sulfide are not discussed, it is reasonable to infer that it may also exhibit unique sensory properties that could be explored for similar applications.

Eigenschaften

IUPAC Name |

1-(ethylsulfanylmethyl)-2-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-3-12-8-9-6-4-5-7-10(9)11-2/h4-7H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQLXTJJSPIMOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC1=CC=CC=C1OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269763 |

Source

|

| Record name | Benzene, 1-[(ethylthio)methyl]-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methoxybenzyl sulfide | |

CAS RN |

1443340-32-6 |

Source

|

| Record name | Benzene, 1-[(ethylthio)methyl]-2-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443340-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-[(ethylthio)methyl]-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B150100.png)

![[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B150104.png)

![(8S,9S,11S,13S,14S,16R,17R)-16-fluoro-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B150120.png)